molecular formula C16H17NO2 B11954863 dl-Phenylalanine, N-benzyl-

dl-Phenylalanine, N-benzyl-

Cat. No.: B11954863
M. Wt: 255.31 g/mol
InChI Key: PIVJVCRQCUYKNZ-UHFFFAOYSA-N
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Description

dl-Phenylalanine, N-benzyl-: is a derivative of phenylalanine, an essential aromatic amino acid. This compound is characterized by the substitution of a benzyl group at the nitrogen atom of the phenylalanine molecule. Phenylalanine itself is a precursor for various neurotransmitters and is crucial in protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-Phenylalanine, N-benzyl- typically involves the benzylation of phenylalanine. One common method is the reaction of phenylalanine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous-alcoholic medium .

Industrial Production Methods: On an industrial scale, the production of dl-Phenylalanine, N-benzyl- can involve the use of catalytic hydrogenation processes. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: dl-Phenylalanine, N-benzyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: dl-Phenylalanine, N-benzyl- is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study protein synthesis and enzyme interactions. It serves as a model compound for understanding the behavior of amino acids in biological systems .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, including polymers and resins .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: dl-Phenylalanine, N-benzyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor for neurotransmitters sets it apart from other similar compounds .

Properties

IUPAC Name

2-(benzylamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVJVCRQCUYKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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